2-Methyl-4-phenylbut-3-yn-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

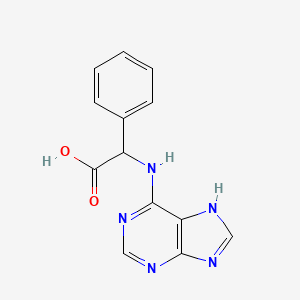

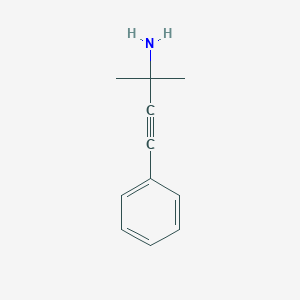

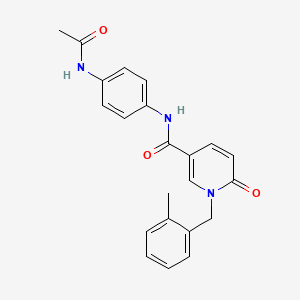

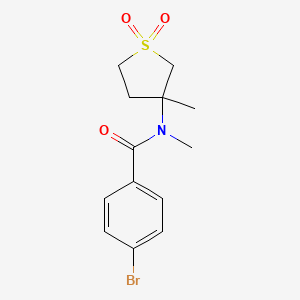

“2-Methyl-4-phenylbut-3-yn-2-amine” is a chemical compound with the CAS number 143767-97-9 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “this compound” can be achieved through Sonogashira-Hagihara reactions between (hetero)-aromatic bromides and 2-methylbut-3-yn-2-ol . This reaction is catalyzed by different palladium complexes of sydnones and sydnone imines, and a co-catalyst system consisting of lithium sydnone-4-carboxylate and Pd(PPh3)4 .

Molecular Structure Analysis

The molecular weight of “this compound” is 159.23 . The InChI code for this compound is 1S/C11H13N/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7H,12H2,1-2H3 .

Chemical Reactions Analysis

The compound “this compound” can participate in Sonogashira-Hagihara reactions with (hetero)-aromatic bromides . The reaction conditions include a temperature of 20°C and an inert atmosphere .

Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Catalysis and Polymerization

Group 10 metal aminopyridinato complexes, involving derivatives similar to 2-Methyl-4-phenylbut-3-yn-2-amine, have been synthesized and studied for their structural properties. These compounds, specifically those involving nickel and palladium, show significant potential in catalysis, such as in Suzuki cross-coupling reactions for the activation of aryl chlorides. Additionally, these complexes have demonstrated remarkable activity in the polymerization of certain silanes into soluble, linear polymers, indicating potential applications in material science and engineering (Deeken et al., 2006).

Synthesis of N-protected Allylic Amines

A method for synthesizing N-protected allylic amines from allyl ethers has been developed, which involves the use of derivatives akin to this compound. The process demonstrates the possibility of functionalizing molecules in a way that could be beneficial for developing new chemical entities or for applications in chemical synthesis (Kim et al., 2001).

Corrosion Inhibition

Research into amine derivative compounds, including those structurally related to this compound, has revealed their potential as corrosion inhibitors. These compounds have shown high inhibition efficiency on mild steel in acidic conditions, suggesting their utility in protecting industrial machinery and infrastructure from corrosive processes (Boughoues et al., 2020).

Organocatalysis

Amines similar to this compound have been explored as primary amine organocatalysts. Their applications in conjugate addition reactions have been studied, highlighting the importance of hydrogen bond donors in the catalysis process and how they can affect catalytic activity and selectivity based on different substrates and reaction conditions (Lao et al., 2009).

Synthesis of Azetidine-2-one Derivatives

Azetidine-2-one derivatives of 1H-benzimidazole, which are structurally similar to this compound, have been synthesized and characterized. These compounds have demonstrated significant antimicrobial and cytotoxic activities, indicating their potential for use in developing new therapeutic agents (Noolvi et al., 2014).

Synthesis of Propargylic Amines

Research into the synthesis of chiral propargylic amines using a CuBr-catalyzed three-component coupling process has shown promising results. Derivatives similar to this compound have been used, offering easy and general access to tertiary propargylic amines with high enantioselectivity, which are valuable in the pharmaceutical industry (Fan & Ma, 2013).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name |

2-methyl-4-phenylbut-3-yn-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOGTLLXSBECKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143767-97-9 |

Source

|

| Record name | 2-methyl-4-phenylbut-3-yn-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

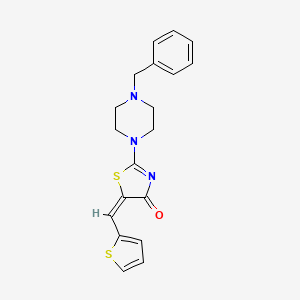

![6-[[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2626495.png)

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2626496.png)